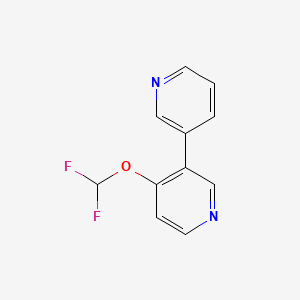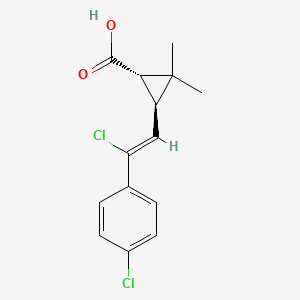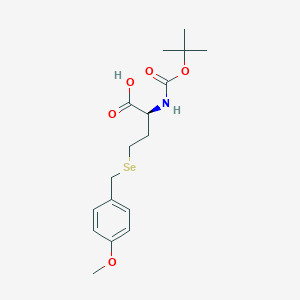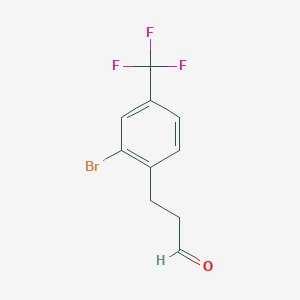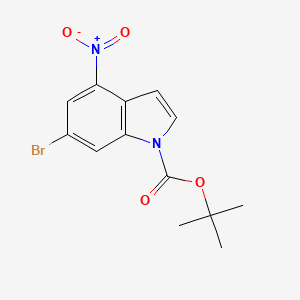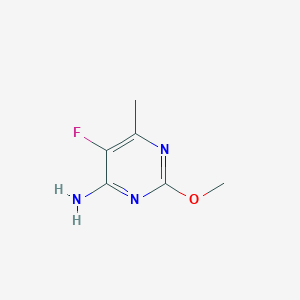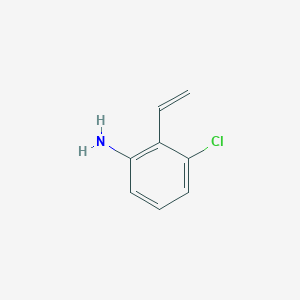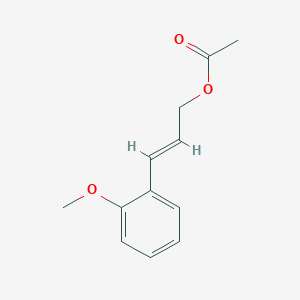
2-Methoxycinnamyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)allylacetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to the phenyl ring and an allyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)allylacetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of 3-(2-Methoxyphenyl)allylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Catalysts: Palladium or other transition metals
Reaction Medium: Organic solvents such as toluene or dichloromethane
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm)
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyphenyl)allylacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)allylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and polymers.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)allylacetate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, while the allyl acetate moiety can undergo enzymatic hydrolysis to release active metabolites. These interactions can modulate biological pathways, including:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxy and allyl groups but lacks the acetate moiety.
Allyl acetate: Contains the allyl acetate group but lacks the methoxyphenyl structure.
Uniqueness
3-(2-Methoxyphenyl)allylacetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and allyl acetate groups allows for versatile applications in synthesis and research.
Eigenschaften
CAS-Nummer |
38822-47-8 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
[(E)-3-(2-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+ |
InChI-Schlüssel |
MZCITWGLXKYOGE-FNORWQNLSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/C1=CC=CC=C1OC |
Kanonische SMILES |
CC(=O)OCC=CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






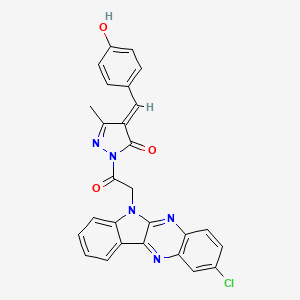

![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
